

A Comprehensive Technical Guide to Ethyl 5-bromo-1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 5-bromo-1H-indazole-3-carboxylate*

Cat. No.: *B089483*

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CAS Number: 1081-04-5

This technical guide provides an in-depth overview of **Ethyl 5-bromo-1H-indazole-3-carboxylate**, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

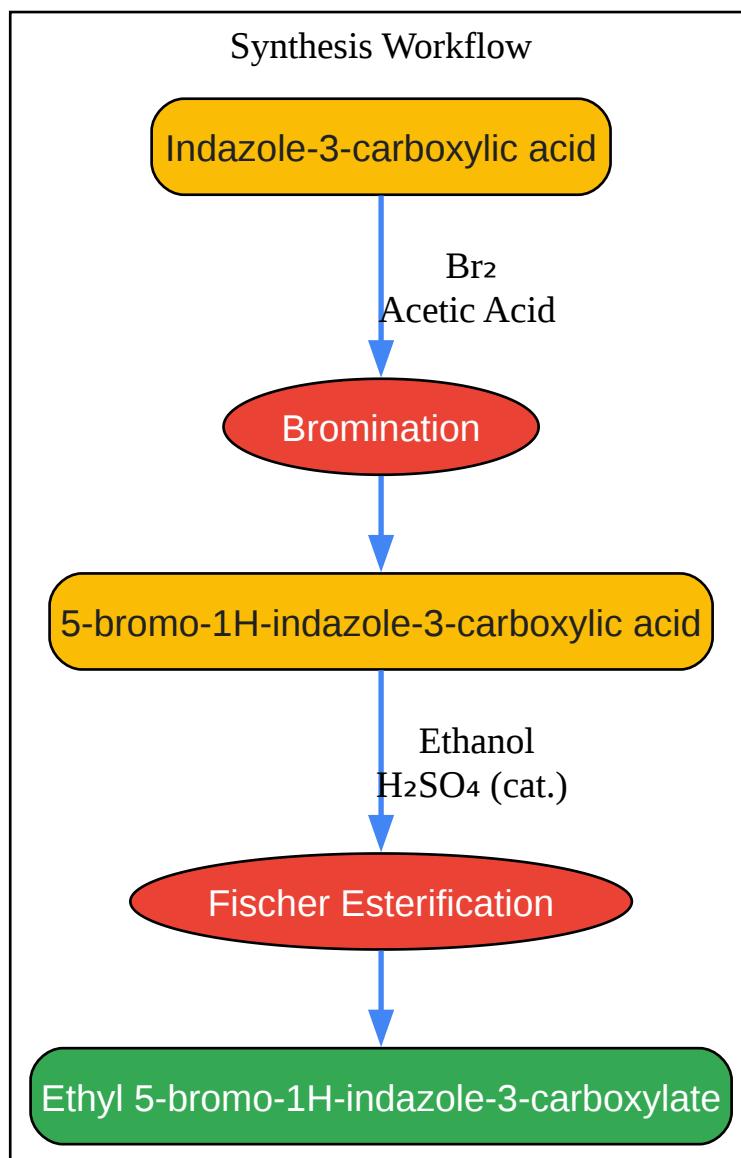
Ethyl 5-bromo-1H-indazole-3-carboxylate is a solid, white crystalline powder at room temperature.^[1] Its chemical structure is characterized by an indazole core, substituted with a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position. This unique substitution pattern enhances its reactivity, making it a valuable building block for the synthesis of a diverse range of bioactive molecules.^[1]

A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	1081-04-5	[2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂	[2] [3] [7]
Molecular Weight	269.10 g/mol	[3] [4] [6] [7]
Melting Point	142 °C	[2]
Boiling Point	406.4 °C at 760 mmHg	[2] [3]
Density	1.6 g/cm ³	[3]
Appearance	White crystalline powder	[1]
Purity	≥95%	[1] [2]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 5-bromo-1H-indazole-3-carboxylate** is typically achieved through a two-step process, starting from Indazole-3-carboxylic acid. The general workflow involves the bromination of the indazole core followed by esterification of the carboxylic acid.



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Caption: General synthesis workflow for **Ethyl 5-bromo-1H-indazole-3-carboxylate**.

Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established literature procedures for the bromination of indazole-3-carboxylic acid.^[3]

- Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120 °C until a clear solution is formed.
- Cooling: Cool the solution to 90 °C.
- Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.
- Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.
- Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into ice water. Stir the mixture for 15 minutes to facilitate precipitation.
- Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum at room temperature to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Experimental Protocol: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate (Fischer Esterification)

This protocol describes the subsequent esterification of the brominated intermediate.[\[8\]](#)

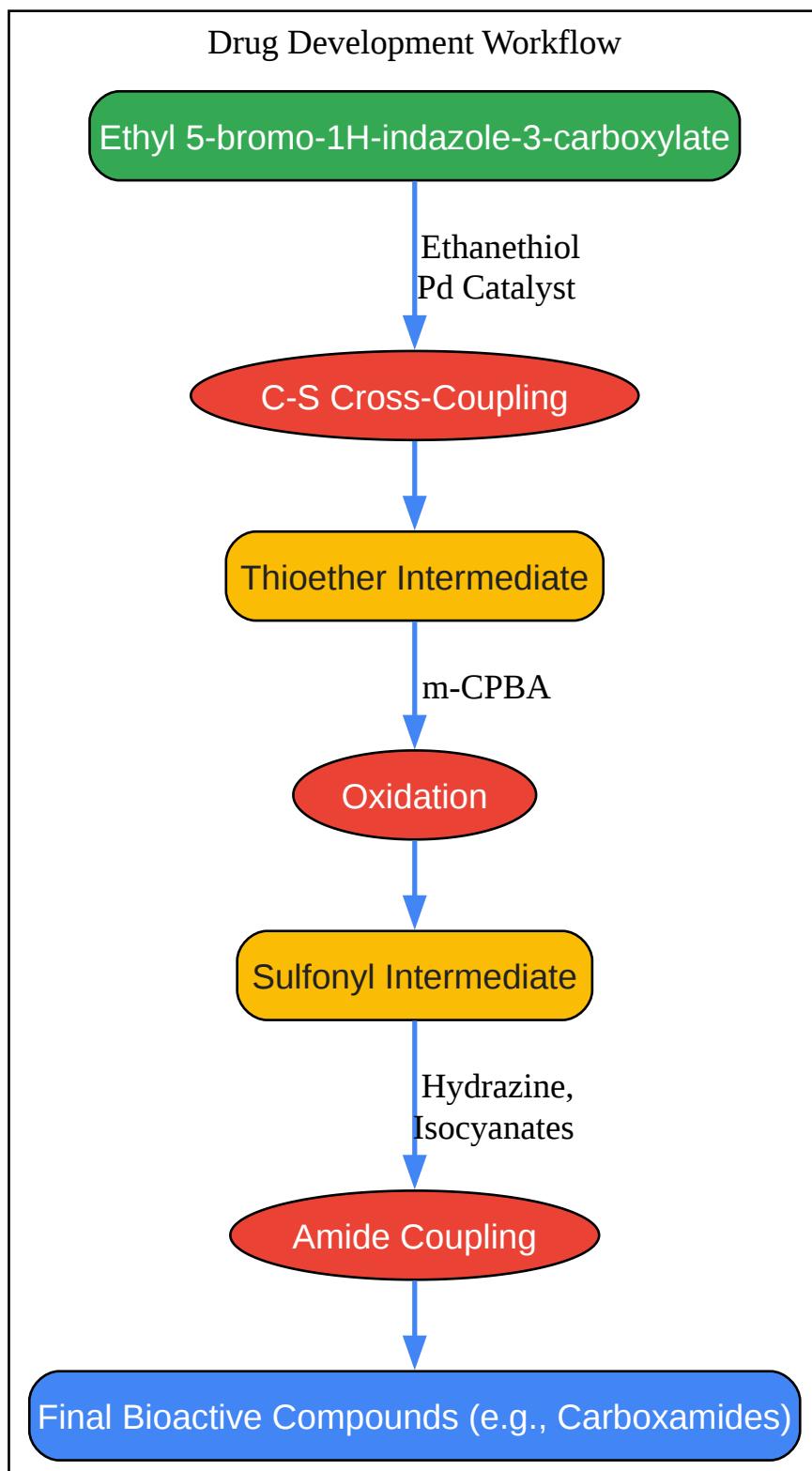
- Reaction Setup: Reflux a mixture of 5-bromo-1H-indazole-3-carboxylic acid with anhydrous ethanol.
- Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with a suitable organic solvent, and purify by recrystallization or column chromatography to obtain **Ethyl 5-bromo-1H-indazole-3-carboxylate**.

Applications in Drug Development

Ethyl 5-bromo-1H-indazole-3-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the fields of oncology and anti-inflammatory drug discovery.[\[1\]](#) The indazole scaffold is a bioisostere of indole and is found in numerous bioactive

molecules.[\[2\]](#) The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.[\[1\]](#)

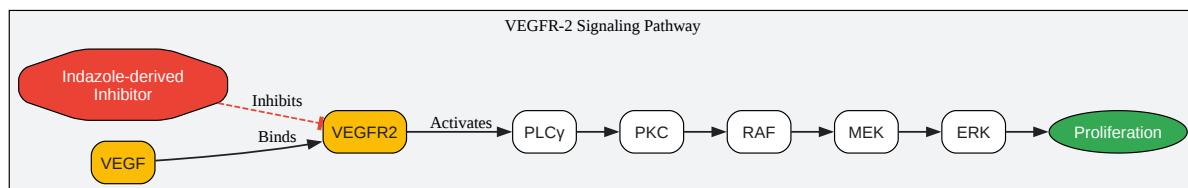
A significant application of this compound is in the development of kinase inhibitors. Specifically, it has been utilized in the synthesis of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy.[\[9\]](#)

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Caption: Synthetic route to VEGFR-2/EGFR inhibitors from **Ethyl 5-bromo-1H-indazole-3-carboxylate**.

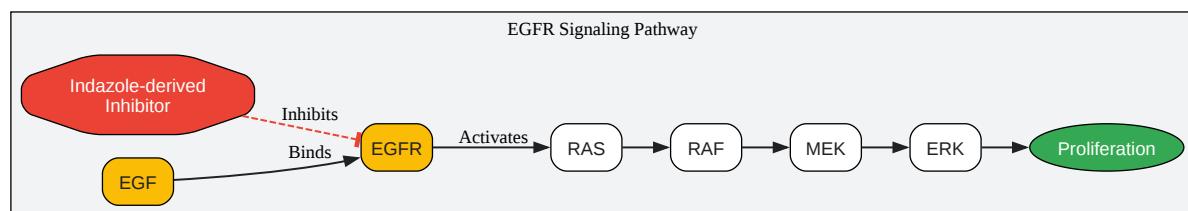
Role in Signaling Pathways

VEGFR-2 and EGFR are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. Inhibitors derived from **Ethyl 5-bromo-1H-indazole-3-carboxylate** target the ATP-binding site of these kinases, thereby blocking their downstream signaling cascades.



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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.



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Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of compounds synthesized from **Ethyl 5-bromo-1H-indazole-3-carboxylate**, an in vitro kinase assay is typically performed. The following is a general protocol for a luminescence-based kinase assay, which can be adapted for both VEGFR-2 and EGFR.

- Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing the appropriate kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
- Plate Setup: Add the master mixture to the wells of a 96-well plate.
- Inhibitor Addition: Add serial dilutions of the test compound (synthesized from **Ethyl 5-bromo-1H-indazole-3-carboxylate**) to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
- Enzyme Addition: Add the recombinant human VEGFR-2 or EGFR enzyme to the test and positive control wells.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
- Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).
- Data Acquisition: Read the luminescence using a microplate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Ethyl 5-bromo-1H-indazole-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its well-defined chemical properties and synthetic accessibility make it an important starting material for the development of novel therapeutic agents, particularly kinase inhibitors for cancer treatment. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working with this compound.

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